molecular formula C21H27ClN2O2 B12291312 Hydroxyzine-d8

Hydroxyzine-d8

Cat. No.: B12291312
M. Wt: 383.0 g/mol
InChI Key: ZQDWXGKKHFNSQK-BGKXKQMNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyzine-d8 is synthesized by incorporating deuterium atoms into the hydroxyzine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the deuteration of hydroxyzine hydrochloride using deuterated hydrochloric acid (DCl) in a suitable solvent . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and purity, making this compound suitable for use in various research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Hydroxyzine-d8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hydroxyzine-d8 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:

This compound stands out due to its specific use as an internal standard and its enhanced stability in analytical procedures .

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

383.0 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2

InChI Key

ZQDWXGKKHFNSQK-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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